molecular formula C14H14N2O B1352418 N-(3-aminophenyl)-4-methylbenzamide CAS No. 613656-89-6

N-(3-aminophenyl)-4-methylbenzamide

Cat. No. B1352418
CAS RN: 613656-89-6
M. Wt: 226.27 g/mol
InChI Key: SEVIOCGFMOIHPH-UHFFFAOYSA-N
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Description

“N-(3-aminophenyl)-4-methylbenzamide” is a chemical compound that is of interest in various fields of chemistry and pharmacology . It is a crucial building block of many drug candidates .


Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines . These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, resulting in a wide range of highly enantioenriched amines .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(3-aminophenyl)-4-methylbenzamide” is characterized by the presence of an amine group attached to a phenyl ring, which is further linked to a butanamide moiety . The presence of different substituents on the phenyl ring and the butanamide part of the molecule can significantly influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving compounds like “N-(3-aminophenyl)-4-methylbenzamide” are likely to be centered around the amine functionality . The amine group can participate in various reactions, such as the formation of imines or amides, and can act as a nucleophile in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-aminophenyl)-4-methylbenzamide” would be influenced by its functional groups . The amine group can engage in hydrogen bonding, which could affect the compound’s solubility and boiling point . The presence of a phenyl ring could contribute to the compound’s UV absorption characteristics .

Safety and Hazards

The safety data sheet for a related compound, “N-(3-Aminophenyl)formamide”, suggests that if inhaled or ingested, it may require immediate medical attention . It also suggests that the compound should be handled with appropriate protective equipment to avoid skin and eye contact .

Future Directions

The future directions for “N-(3-aminophenyl)-4-methylbenzamide” could involve further exploration of its potential applications in medicinal chemistry, given its role as a crucial building block of many drug candidates . Additionally, new synthetic approaches that do not require activation of the carboxylic acid with a stoichiometric reagent could be explored .

properties

IUPAC Name

N-(3-aminophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVIOCGFMOIHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411770
Record name N-(3-aminophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-4-methylbenzamide

CAS RN

613656-89-6
Record name N-(3-aminophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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